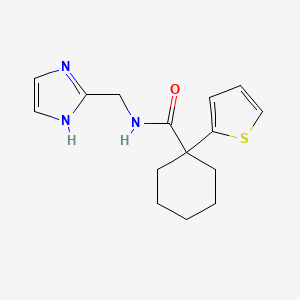![molecular formula C15H17N3O5S B6964089 [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964089.png)
[1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide: is an organic compound characterized by the presence of a pyrrolidine ring, a methanesulfonamide group, and a 1,3-dioxoisoindoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide typically involves the reaction of 1,3-dioxoisoindoline derivatives with pyrrolidine and methanesulfonamide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the 1,3-dioxoisoindoline moiety, converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Hydroxyl derivatives of the 1,3-dioxoisoindoline moiety.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its unique structural features .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and dyes .
Wirkmechanismus
The mechanism of action of [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-Dioxohexahydro-1H-isoindol-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide
Uniqueness: The uniqueness of [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide lies in its combination of structural elements, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonamide group enhances its solubility and stability, while the 1,3-dioxoisoindoline moiety provides a versatile platform for further functionalization .
Eigenschaften
IUPAC Name |
[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c16-24(22,23)9-10-4-3-7-17(10)13(19)8-18-14(20)11-5-1-2-6-12(11)15(18)21/h1-2,5-6,10H,3-4,7-9H2,(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOKWVCWIOCCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[1-(2-cyanopyridin-4-yl)piperidin-3-yl]methyl]butanamide](/img/structure/B6964006.png)
![4-[2-(2-Hydroxypropyl)azepan-1-yl]-2,2-dimethyl-4-oxobutanenitrile](/img/structure/B6964019.png)
![[3-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-3-oxopropyl]urea](/img/structure/B6964022.png)
![7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6964040.png)
![4-propoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]azepane-1-carboxamide](/img/structure/B6964046.png)
![5-[4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B6964052.png)
![[1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-3-hydroxy-1-oxopropan-2-yl]urea](/img/structure/B6964055.png)
![[1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964068.png)
![4-[4-(2,5-difluorophenyl)piperazine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one](/img/structure/B6964077.png)
![1-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6964085.png)
![[1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964087.png)
![[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]-(4-ethylmorpholin-3-yl)methanone](/img/structure/B6964093.png)

![N-[1-(4-methylsulfonylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6964108.png)
